2-Amino-5-phenylpentanoic acid hydrochloride
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Overview
Description
2-Amino-5-phenylpentanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a derivative of 2-Amino-5-phenylpentanoic acid, which is an amino acid analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylpentanoic acid hydrochloride typically involves the reaction of 2-Amino-5-phenylpentanoic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. One common method involves dissolving 2-Amino-5-phenylpentanoic acid in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is then stirred and heated to facilitate the formation of the hydrochloride salt. After the reaction is complete, the product is isolated by filtration or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and yield, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-phenylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-5-phenylpentanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving amino acid metabolism and protein synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-phenylpentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with cellular receptors and signaling pathways, influencing various biological processes. The exact mechanism of action can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenylpentanoic acid
- 5-Phenylvaleric acid
- Phenylpentanoic acid
Uniqueness
2-Amino-5-phenylpentanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-amino-5-phenylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H |
InChI Key |
ZVIHANCVVAVMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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